2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CFTRinh-172, and it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the inhibition of CFTR chloride channels. This compound binds to a specific site on the CFTR protein, which prevents the movement of chloride ions across cell membranes. This inhibition has been found to be reversible, and the compound has been shown to have a high affinity for the CFTR protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid have been extensively studied. This compound has been found to be a potent inhibitor of CFTR chloride channels, which has implications for the treatment of cystic fibrosis. Additionally, this compound has been found to have anti-inflammatory effects, which may have potential therapeutic applications in other diseases such as asthma and chronic obstructive pulmonary disease.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations to using 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments. One advantage is that this compound is a potent and specific inhibitor of CFTR chloride channels, which makes it a valuable tool for studying the function of this protein. Additionally, this compound has been shown to have a high affinity for the CFTR protein, which makes it an effective inhibitor at low concentrations.
One limitation of using 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid in lab experiments is that it has been found to have some off-target effects. For example, this compound has been shown to inhibit other ion channels such as the ATP-sensitive potassium channel. Additionally, this compound has been found to have some toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid. One direction is the development of more potent and specific inhibitors of CFTR chloride channels. Additionally, there is a need for further studies to determine the off-target effects of this compound and to develop strategies to mitigate these effects.
Another future direction is the exploration of the anti-inflammatory effects of 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid. This compound has been found to have potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease, and further studies are needed to explore these applications.
Conclusion:
In conclusion, 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of CFTR chloride channels, and it has implications for the treatment of cystic fibrosis. Additionally, this compound has been found to have anti-inflammatory effects, which may have potential therapeutic applications in other diseases. Further studies are needed to explore the potential of this compound and to develop more potent and specific inhibitors of CFTR chloride channels.
Synthesemethoden
The synthesis method of 2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid involves the reaction between 2-chloro-4-fluoroaniline and 1H-pyrazole-1-acetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes, and mutations in this protein can lead to cystic fibrosis.
Eigenschaften
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O4S/c12-9-3-7(13)1-2-10(9)21(19,20)15-8-4-14-16(5-8)6-11(17)18/h1-5,15H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHXDLYHQWZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NC2=CN(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.